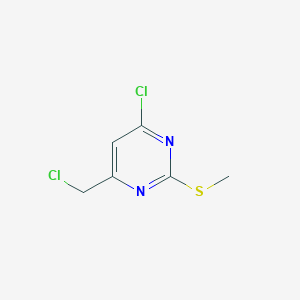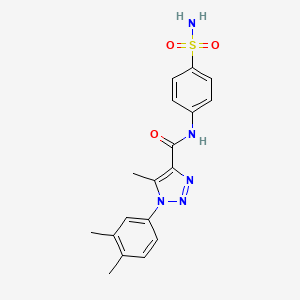![molecular formula C19H21FN2O2S B2766546 N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide CAS No. 1424749-43-8](/img/structure/B2766546.png)
N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a sulfonamide group, and phenyl groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用
Microbial Degradation of Polyfluoroalkyl Chemicals
Research indicates that polyfluoroalkyl chemicals, which could include compounds similar to N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide, undergo microbial degradation in the environment. This process can lead to the formation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), substances of considerable regulatory and environmental concern due to their toxic profiles. Understanding the microbial pathways and degradation products is crucial for assessing the environmental fate and impacts of these precursors (Liu & Avendaño, 2013).
Evaluation of Fluoropolymers
Fluoropolymers, including potentially related compounds, are evaluated for their distinct properties that separate them from other PFAS groups, emphasizing their negligible bioavailability and non-bioaccumulative nature. Such evaluations are vital for regulatory purposes, indicating that these substances do not pose the same risks as other PFAS compounds (Henry et al., 2018).
Sulfonamide Inhibitors Research
The application of sulfonamide inhibitors in medical research demonstrates their significance in developing treatments for various conditions, including bacterial infections and other diseases. This research area encompasses the study of sulfonamide compounds as bacteriostatic antibiotics and their potential in therapeutic applications (Gulcin & Taslimi, 2018).
Emerging Poly- and Perfluoroalkyl Substances in Aquatic Environments
The detection and analysis of emerging PFAS in aquatic environments, including water, sediment, and aquatic organisms, highlight the ongoing challenge of identifying and managing the environmental impacts of these persistent substances. Understanding their occurrence, distribution, and potential ecological effects remains a critical area of environmental science (Xiao, 2017).
Human Health Impacts
Studies on the health effects of PFAS, including compounds with structural similarities to this compound, are essential for understanding their impact on human health. Research focuses on thyroid disruption and potential links to various health conditions, underscoring the need for careful assessment and regulation of these substances (Coperchini et al., 2017).
作用機序
将来の方向性
Future research could explore the synthesis, characterization, and biological activity of this compound and its derivatives. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and assessing its potential for use in the treatment of various diseases .
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-18-6-8-19(9-7-18)22-12-10-17(15-22)14-21-25(23,24)13-11-16-4-2-1-3-5-16/h1-9,11,13,17,21H,10,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZKJXBHNCTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B2766463.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)
![4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2766466.png)
![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)


![4-methoxy-1-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}piperidine](/img/structure/B2766476.png)

![3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide](/img/structure/B2766480.png)
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)

